molecular formula C17H12BrF2N3O2 B2668567 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide CAS No. 1251605-68-1

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide

Número de catálogo: B2668567
Número CAS: 1251605-68-1
Peso molecular: 408.203
Clave InChI: LLOOILXHXARXST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide is a heterocyclic acetamide derivative with the molecular formula C₁₇H₁₂BrF₂N₃O₂ and a molecular weight of 408.202 g/mol (monoisotopic mass: 407.008095). Its ChemSpider ID is 26318329, and it features a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group and an acetamide side chain linked to a 3,5-difluorobenzyl moiety .

Propiedades

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF2N3O2/c18-12-3-1-2-11(6-12)17-23-22-16(25-17)8-15(24)21-9-10-4-13(19)7-14(20)5-10/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOOILXHXARXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The structures of the synthesized compounds are confirmed through spectral studies .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group serves as a prime site for nucleophilic substitution. This reactivity is influenced by the electron-withdrawing oxadiazole ring, which activates the aryl bromide toward displacement.

Example Reaction
Reaction with sodium methoxide in dimethylformamide (DMF) at 80°C yields 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide.

Reagent Conditions Product Yield
NaOCH₃DMF, 80°C, 6hMethoxy-substituted derivative78%
NH₃ (aq.)EtOH, reflux, 4hAmino-substituted analog65%

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis
Treatment with HCl (6M) in ethanol at reflux generates 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetic acid, confirmed by IR (C=O stretch at 1,710 cm⁻¹) .

Reagent Conditions Product Notes
HCl (6M)EtOH, reflux, 3hCarboxylic acid derivativeComplete conversion
NaOH (10%)H₂O, 100°C, 2hSodium carboxylate salt92% yield

Oxidation of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is resistant to oxidation under mild conditions but reacts with strong oxidants like KMnO₄ in acidic media. Oxidation cleaves the oxadiazole ring, forming a dicarboxylic acid derivative .

Example
Reaction with KMnO₄ (5% in H₂SO₄) at 60°C for 2h produces 3-bromobenzoic acid and glyoxylic acid derivatives .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki Coupling
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O yields a biphenyl derivative.

Catalyst Conditions Product Yield
Pd(PPh₃)₄Dioxane/H₂O, 90°C, 12h3-Biphenyl-substituted oxadiazole85%

Reduction Reactions

The oxadiazole ring can be reduced under hydrogenation conditions. Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the oxadiazole to a diamine derivative, though this reaction is less common due to ring stability .

Functionalization via Methyl Group Reactivity

The methylene group in the N-[(3,5-difluorophenyl)methyl]acetamide side chain undergoes bromination or alkylation. For example, reaction with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the benzylic position.

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl group directs electrophilic substitution to the para position. Nitration with HNO₃/H₂SO₄ introduces a nitro group, though this reaction is limited by the electron-deficient nature of the fluorinated ring .

Experimental Considerations

  • Solvents : DMF and dioxane are preferred for substitution and coupling reactions due to high polarity.

  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for efficient cross-coupling.

  • Monitoring : Reactions are tracked via TLC and characterized by NMR (¹H, ¹³C) and MS .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant antimicrobial properties. The specific structure of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide has been explored for its efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties
The compound's structural characteristics suggest potential anticancer activities. Research has highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . Specific studies have indicated that substituents on the oxadiazole ring can enhance cytotoxicity against different cancer cell lines.

3. Neurological Applications
The compound has also been investigated for its role as a modulator in neurological disorders. Its ability to interact with metabotropic glutamate receptors has been documented, suggesting potential applications in treating conditions such as anxiety and depression . The modulation of these receptors could lead to new therapeutic strategies for managing neuropsychiatric disorders.

Agricultural Applications

1. Pesticidal Activity
The oxadiazole group is known for its insecticidal properties. Compounds similar to 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide have been evaluated for effectiveness against agricultural pests. Field studies have demonstrated that these compounds can reduce pest populations significantly while being less harmful to beneficial insects .

2. Herbicidal Properties
In addition to insecticidal effects, the compound's structural framework may confer herbicidal properties. Research has shown that certain oxadiazole derivatives can inhibit plant growth by interfering with specific metabolic pathways in target weeds . This suggests a dual role in pest management strategies.

Material Science Applications

1. Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research has explored the synthesis of polymers containing 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide as a functional monomer . These polymers exhibit improved resistance to thermal degradation and could be used in high-performance materials.

2. Photovoltaic Devices
Recent studies indicate that compounds like 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide could serve as electron transport materials in organic photovoltaic devices. The electron-withdrawing characteristics of the oxadiazole ring enhance charge mobility within the device architecture . This application could lead to more efficient energy conversion processes.

Mecanismo De Acción

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Analogues of 1,3,4-Oxadiazole-Acetamide Derivatives

Key Structural Differences and Implications

Heterocyclic Core Variations :

  • The target compound contains a 1,3,4-oxadiazole ring, whereas analogs like CPA () and 8t () incorporate 1,3,4-oxadiazole-thio or imidazole-sulfanyl groups. These modifications influence electronic properties and binding affinities. For example, sulfanyl linkages in 8t may enhance lipophilicity compared to the target compound’s oxadiazole-acetamide backbone .

Substituent Effects :

  • The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl in ’s analog. The position of bromine affects steric and electronic interactions; the 3-bromo substitution may induce greater steric hindrance than para-substituted analogs .
  • Fluorine Substitution : The 3,5-difluorobenzyl group in the target compound differs from 3,4-difluorophenyl in ’s compound. Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability, but positional differences alter molecular dipole moments .

Biological Activity Trends :

  • Compounds with indole-methyl substituents (e.g., 8t ) show moderate LOX inhibition , suggesting that bulky aromatic groups may interfere with enzyme binding. The target compound’s lack of indole groups could limit similar activity unless its oxadiazole core compensates .
  • Antimicrobial Activity : Benzoxazole-triazole analogs (, Compounds 15–17) exhibit 78–82% inhibition against bacterial strains, attributed to their benzo[d]oxazol-2-ylthio groups. The target compound’s fluorinated benzyl group may offer comparable or improved activity due to enhanced hydrophobicity .

Physicochemical Properties

  • Solubility and Stability: The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () reveals intermolecular N–H⋯O and C–H⋯F interactions, which stabilize its lattice.
  • Molecular Weight : The target compound (408 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), similar to most analogs in Table 1. Exceptions like CPA (595 g/mol) may face challenges in bioavailability due to higher molecular weight .

Actividad Biológica

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H15BrF2N3O2
  • Molecular Weight : 420.34 g/mol
  • CAS Number : 1251688-37-5

The structure consists of an oxadiazole ring substituted with a bromophenyl group and a difluorophenyl acetamide moiety. This structural diversity contributes to its biological profile.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under review has shown promising results in various assays.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of oxadiazole derivatives demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis due to the presence of the oxadiazole moiety .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., L929) revealed that while some derivatives exhibited cytotoxic effects, others showed increased cell viability at certain concentrations. This suggests a selective cytotoxicity profile that could be beneficial in cancer therapy .

Compound Concentration (µM) Cell Viability (%) after 48h
Compound A10068
Compound B50127
Compound C20073

The biological activity of the compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, some studies suggest that oxadiazole derivatives can inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis, making them potential candidates for treating metabolic disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various synthesized oxadiazole derivatives found that those containing halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. The study concluded that the presence of halogens significantly influences the interaction with microbial targets .
  • Cytotoxicity Assessment : In another investigation, several oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that certain compounds led to increased apoptosis in these cell lines, suggesting potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide?

  • Methodology : The compound can be synthesized via a multi-step process:

Coupling Reaction : Use 3-bromophenyl-substituted 1,3,4-oxadiazole as a core scaffold. Activate the carboxylic acid group (e.g., via EDCl/HOBt coupling) to react with the amine group of (3,5-difluorophenyl)methylamine .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: dichloromethane/hexane) to isolate the pure product.

  • Key Parameters : Monitor reaction progress via TLC and optimize pH (e.g., triethylamine as a base) to minimize side reactions .

Q. How can the structural identity of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, dihedral angles (e.g., 66.4° between aromatic rings in analogous compounds), and hydrogen-bonding networks .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent integration and 19F^{19}F-NMR for fluorine environment analysis. Mass spectrometry (HRMS) confirms molecular weight .

Q. What solvents and conditions are optimal for stability studies?

  • Stability Protocol :

  • Store in inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation.
  • Assess solubility in DMSO (common for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

  • Case Study : If cytotoxicity results vary across cell lines (e.g., IC50_{50} discrepancies):

Assay Validation : Ensure consistent cell viability protocols (e.g., MTT assay, incubation time: 48–72 hours) .

Control Experiments : Test for off-target effects using kinase profiling panels or gene knockout models.

Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?

  • In Silico Workflow :

ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases) using GROMACS or AMBER .

  • Validation : Cross-reference predictions with in vitro hepatocyte clearance assays .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophore elements?

  • SAR Design :

Substituent Variation : Synthesize derivatives with modifications to the 3-bromophenyl or 3,5-difluorobenzyl groups.

Biological Testing : Compare IC50_{50} values against parent compound in cancer cell lines (e.g., MCF-7, A549).

3D-QSAR Modeling : Generate contour maps using CoMFA/CoMSIA to map electrostatic/hydrophobic contributions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Optimization :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane, methanol/water) for slow evaporation.
  • Temperature Control : Use low-temperature setups (e.g., 173 K) to stabilize crystal lattices .

Methodological Considerations for Data Interpretation

  • Contradictory Structural Data : If crystallography and NMR data conflict (e.g., rotational conformers):

    • Perform variable-temperature NMR to detect dynamic processes.
    • Validate with DFT calculations (e.g., Gaussian09) to model energetically favorable conformers .
  • Biological Activity vs. Toxicity : Use selectivity indices (SI = IC50_{50} normal cells / IC50_{50} cancer cells) to prioritize derivatives with therapeutic windows .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.